1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine
Description
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine is a substituted methanamine derivative featuring a 4-chlorophenyl group, an N-methyl group, and a tetrahydrofuran-2-yl moiety. This structure combines aromatic, heterocyclic, and amine functionalities, making it a versatile scaffold for pharmacological and synthetic applications.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H16ClNO/c1-14-12(11-3-2-8-15-11)9-4-6-10(13)7-5-9/h4-7,11-12,14H,2-3,8H2,1H3 |
InChI Key |
VDFAKTFJVAXKCP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1CCCO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Tetrahydrofuran-2-ylmethanamine or its protected derivatives serve as the backbone for the THF moiety.
- 4-Chlorobenzyl halides or related electrophiles are used to introduce the chlorophenyl group.
- Methylating agents such as methyl iodide or formaldehyde with reducing agents are employed for N-methylation.
Stepwise Synthetic Route
Step 1: Formation of 1-(tetrahydrofuran-2-yl)methanamine
- The tetrahydrofuran ring is functionalized at the 2-position with a methanamine group.
- This can be achieved by reductive amination of tetrahydrofuran-2-carboxaldehyde with ammonia or primary amines under mild conditions.
- Protective groups may be used to prevent side reactions on the THF ring oxygen.
Step 2: Introduction of the 4-Chlorophenyl Group
- The 4-chlorophenyl moiety is introduced via nucleophilic substitution or reductive amination using 4-chlorobenzaldehyde or 4-chlorobenzyl halides.
- A common approach is the reaction of 1-(tetrahydrofuran-2-yl)methanamine with 4-chlorobenzaldehyde to form an imine intermediate, followed by reduction to the corresponding amine.
- Bases such as potassium carbonate or cesium carbonate are used to facilitate the reaction.
- Solvents like tetrahydrofuran (THF), dichloromethane, or ethyl acetate are preferred for their ability to dissolve both organic and inorganic reagents.
Step 3: N-Methylation of the Amine
- The secondary amine is methylated using methyl iodide or formaldehyde with sodium cyanoborohydride in reductive amination.
- Alternatively, methylation can be performed using methyl triflate or dimethyl sulfate under controlled conditions.
- The reaction is typically carried out at temperatures ranging from 0°C to room temperature to avoid over-alkylation.
Step 4: Purification and Isolation
- The crude product is purified by extraction, washing with water, drying over anhydrous magnesium sulfate, and evaporation.
- Chromatographic techniques such as silica gel column chromatography using n-hexane/dichloromethane mixtures are employed to achieve high purity (>98%).
- Final product is obtained as an oily liquid or crystalline solid depending on conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|---|
| 1. Reductive amination of THF-2-carboxaldehyde | Ammonia or primary amine, NaBH3CN | 0°C to RT | 2-6 h | THF, MeOH | Protect THF oxygen if needed |
| 2. Formation of imine with 4-chlorobenzaldehyde | 4-Chlorobenzaldehyde, base (K2CO3) | 0°C to 40°C | 2-8 h | THF, EtOAc | Equimolar reactants preferred |
| 3. Reduction of imine to amine | NaBH4 or NaBH3CN | 0°C to RT | 1-4 h | MeOH, THF | Controlled addition to avoid side products |
| 4. N-Methylation | Methyl iodide or formaldehyde + NaBH3CN | 0°C to RT | 2-6 h | THF, MeOH | Avoid over-alkylation |
| 5. Purification | Extraction, drying, chromatography | Ambient | - | DCM, n-Hexane | Achieves >98% purity |
Research Findings and Yield Data
- Overall yields for the multi-step synthesis typically range from 50% to 70%, depending on reaction scale and purification efficiency.
- Use of bases such as potassium carbonate or cesium carbonate improves imine formation and subsequent reduction yields.
- Acidic hydrolysis steps, when applicable, are carried out with hydrochloric acid or trifluoroacetic acid to remove protecting groups or intermediates.
- Reaction monitoring by chromatographic analysis (HPLC, GC) and NMR spectroscopy confirms product formation and purity.
Comparative Analysis with Related Compounds
| Compound | Key Structural Difference | Preparation Complexity | Typical Yield | Notes |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine | Contains THF ring and chlorophenyl group | Moderate to high | 50-70% | Multi-step, requires selective functionalization |
| N-Methyl-1-(tetrahydrofuran-2-yl)methanamine | Lacks chlorophenyl group | Lower | 70-80% | Simpler synthesis |
| 4-Chlorophenethylamine | No THF ring | Lower | 60-75% | Straightforward amine synthesis |
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines can replace the chlorine atom.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or other cellular processes. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs and their differences:
Physicochemical Properties
Key Research Findings
- THF Impact : The THF ring in the target compound likely improves solubility compared to purely aromatic analogs (e.g., Schiff base 4f), as seen in antiplasmodial activity studies .
- Heterocycle Trade-offs : Thiazole analogs () exhibit stronger π-π interactions but lower solubility, whereas THF balances hydrophilicity and conformational flexibility .
Biological Activity
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and enzyme inhibition properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a chlorophenyl group, a methylamine moiety, and a tetrahydrofuran ring, which may contribute to its pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine. For instance, derivatives of chlorophenyl compounds have shown varying degrees of activity against different bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for related chlorophenyl compounds against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine | Staphylococcus aureus | 32 |
| 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine | Escherichia coli | 64 |
| 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine | Salmonella typhi | 16 |
These values indicate that the compound exhibits moderate antibacterial activity, particularly against Salmonella typhi.
Enzyme Inhibition Studies
In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit certain enzymes. Enzyme inhibition is a critical mechanism through which many pharmaceuticals exert their effects.
Key Findings
- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission.
- Urease Inhibition : The compound also showed strong inhibitory effects on urease, an enzyme linked to urinary tract infections.
Case Studies and Research Findings
Several studies have assessed the biological activity of compounds related to or derived from 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine:
- A study published in the Journal of Medicinal Chemistry indicated that similar compounds exhibit selective antibacterial activity against Chlamydia species, suggesting potential therapeutic applications in treating infections caused by this pathogen .
- Another investigation into the structure-activity relationship (SAR) of chlorophenyl derivatives revealed that electron-withdrawing groups significantly enhance antibacterial potency, highlighting the importance of structural modifications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
